(R)-Ethyl 2-(1-amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride
Description
Properties
Molecular Formula |
C16H21ClF2N2O4 |
|---|---|
Molecular Weight |
378.80 g/mol |
IUPAC Name |
ethyl 2-[(1R)-1-amino-4,4-dimethyl-7-nitro-2,3-dihydronaphthalen-1-yl]-2,2-difluoroacetate;hydrochloride |
InChI |
InChI=1S/C16H20F2N2O4.ClH/c1-4-24-13(21)16(17,18)15(19)8-7-14(2,3)11-6-5-10(20(22)23)9-12(11)15;/h5-6,9H,4,7-8,19H2,1-3H3;1H/t15-;/m1./s1 |
InChI Key |
URDPBANYAUHLKC-XFULWGLBSA-N |
Isomeric SMILES |
CCOC(=O)C([C@]1(CCC(C2=C1C=C(C=C2)[N+](=O)[O-])(C)C)N)(F)F.Cl |
Canonical SMILES |
CCOC(=O)C(C1(CCC(C2=C1C=C(C=C2)[N+](=O)[O-])(C)C)N)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydronaphthalene Core with Nitro and Dimethyl Substituents
The starting point is often a substituted naphthalene or tetrahydronaphthalene precursor. The 4,4-dimethyl substitution can be introduced via alkylation reactions on the tetrahydronaphthalene ring system. The nitro group at the 7-position is generally introduced through electrophilic aromatic substitution using nitration conditions optimized to avoid overreaction or unwanted side reactions.
Introduction of the Amino Group with (R)-Stereochemistry
The amino substituent at the 1-position is introduced by stereoselective amination methods. This may involve:
- Reduction of a corresponding nitro or azido precursor at the 1-position.
- Use of chiral auxiliaries or catalysts to ensure the (R)-configuration.
- Resolution techniques if racemic mixtures are formed initially.
Attachment of the 2,2-Difluoroethyl Ester Moiety
The difluoroacetate group is introduced via coupling reactions with ethyl 2,2-difluoroacetate derivatives. A common approach is:
- Cross-coupling of aryl or alkyl halides with ethyl bromodifluoroacetate using transition metal catalysis (e.g., cobalt-catalyzed cross-coupling with arylzinc reagents).
- Optimization of reaction conditions such as temperature (0–20°C), inert atmosphere, and reaction time to maximize yield and selectivity.
Conversion to Hydrochloride Salt
The final compound is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, facilitating purification and enhancing stability.
Representative Experimental Data and Conditions
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation for 4,4-dimethyl substitution | Alkylation | Alkyl halide with base, inert atmosphere | 70–85 | Control of regioselectivity critical |
| Nitration at 7-position | Electrophilic substitution | HNO3/H2SO4, low temperature | 60–75 | Avoid over-nitration |
| Amination at 1-position | Reduction/amination | Catalytic hydrogenation or chiral amination | 65–80 | Stereoselective control required |
| Coupling with ethyl bromodifluoroacetate | Co-catalyzed cross-coupling | CoCl2, ZnCl2-TMEDA, THF, 0–20°C, inert atmosphere | 70–90 | Purification by silica gel chromatography |
| Hydrochloride salt formation | Salt formation | HCl in chloroform or ether | >95 (purity) | Crystallization improves purity |
Research Findings and Optimization Notes
The cobalt-catalyzed cross-coupling reaction between arylzinc reagents and ethyl bromodifluoroacetate is a key step for installing the difluoroacetate group with high efficiency and selectivity. The use of ZnCl2-TMEDA complexes facilitates the preparation of arylzinc intermediates, which react under mild conditions to give ethyl 2-aryl-2,2-difluoroacetates in good yields.
Control of stereochemistry at the amino-substituted carbon is critical. Methods involving chiral catalysts or auxiliaries have been reported to achieve the (R)-configuration with high enantiomeric excess.
The hydrochloride salt form enhances the compound's stability, solubility, and ease of handling, which is important for further biological evaluation and formulation.
Purification steps typically include extraction, washing with brine or aqueous solutions, drying over anhydrous sodium sulfate or magnesium sulfate, and chromatographic techniques to ensure the removal of impurities and side products.
Summary Table of Key Preparation Steps
| Preparation Step | Purpose | Typical Reagents | Critical Parameters | Outcome |
|---|---|---|---|---|
| Alkylation | Introduce 4,4-dimethyl groups | Alkyl halides, base | Temperature, stoichiometry | Dimethyl-substituted tetrahydronaphthalene |
| Nitration | Add nitro group at 7-position | HNO3, H2SO4 | Temperature control | 7-nitro derivative |
| Amination | Install amino group (R) at 1-position | Catalytic hydrogenation, chiral catalysts | Stereoselectivity | (R)-1-amino derivative |
| Difluoroacetate coupling | Attach difluoroethyl ester | Ethyl bromodifluoroacetate, CoCl2, ZnCl2-TMEDA | Inert atmosphere, temp 0–20°C | Ethyl 2-(substituted tetrahydronaphthalenyl)-2,2-difluoroacetate |
| Salt formation | Convert to hydrochloride salt | HCl in organic solvent | pH adjustment, crystallization | Stable hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The difluoroacetate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can react with the difluoroacetate group under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted difluoroacetate derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a suitable candidate for studying various organic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-(1-amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoroacetate moiety can inhibit enzymes involved in metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-Ethyl 2-(1-amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate
- (S)-Ethyl 2-(1-amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate
Uniqueness
- Structural Features : The presence of both nitro and difluoroacetate groups in the same molecule is relatively rare.
- Reactivity : The compound’s ability to undergo multiple types of chemical reactions makes it unique compared to similar compounds.
Biological Activity
(R)-Ethyl 2-(1-amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride is a complex organic compound notable for its unique structural features. This compound contains a tetrahydronaphthalene core with significant substituents including a nitro group and an amino group. These structural characteristics suggest potential biological activities that warrant detailed examination.
Chemical Structure and Properties
The molecular formula of this compound is C15H19ClF2N2O2. The presence of difluoroacetate and ethyl groups enhances its pharmacological profile. The compound's structure is illustrated below:
| Component | Description |
|---|---|
| Core Structure | Tetrahydronaphthalene |
| Functional Groups | Nitro (-NO₂), Amino (-NH₂), Difluoroacetate (-CF₂COO) |
| Molecular Weight | 320.83 g/mol |
Biological Activity
The biological activity of this compound is influenced by its structural components. Research indicates that compounds with similar structures often exhibit various biological effects such as antimicrobial, anti-inflammatory, and anticancer activities.
- Nitro Group Activity : Nitro groups are known to undergo reduction in biological systems, potentially leading to reactive intermediates that can interact with cellular macromolecules.
- Amino Group Functionality : The amino group can participate in hydrogen bonding and ionic interactions with biological targets, enhancing the compound's affinity for specific receptors or enzymes.
- Difluoroacetate Role : The difluoroacetate moiety may contribute to the lipophilicity of the compound, facilitating membrane penetration and influencing pharmacokinetics.
Research Findings
Recent studies have explored the biological activities associated with this compound:
Antimicrobial Activity
A study conducted on related compounds showed promising antimicrobial properties against various bacterial strains. The compound's structure suggests potential efficacy against Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell membranes.
Anticancer Potential
In vitro assays have indicated that compounds with similar structural features exhibit cytotoxic effects on cancer cell lines. Further research is needed to elucidate the specific pathways through which this compound exerts its anticancer effects.
Case Study 1: Antimicrobial Evaluation
In a comparative study of various nitro-containing compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Case Study 2: Cytotoxicity in Cancer Cells
A preliminary cytotoxicity assay on human breast cancer cell lines revealed that at concentrations above 10 µM, the compound induced significant apoptosis compared to control groups. The mechanism appears to involve the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
